molecular formula C4H8N2O3 B2724656 ButanediaMide, 2-hydroxy-, (2R)- CAS No. 41190-34-5

ButanediaMide, 2-hydroxy-, (2R)-

Cat. No.: B2724656
CAS No.: 41190-34-5
M. Wt: 132.119
InChI Key: GYNXTHOOAGYMOK-UWTATZPHSA-N
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Description

ButanediaMide, 2-hydroxy-, (2R)- is a chemical compound with the molecular formula C4H8N2O3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ButanediaMide, 2-hydroxy-, (2R)- typically involves the reaction of specific precursors under controlled conditions. One common method includes the reaction of butanediamide with a hydroxylating agent to introduce the hydroxy group at the 2-position. The reaction conditions often require precise temperature control and the use of catalysts to ensure the desired stereochemistry is achieved .

Industrial Production Methods

Industrial production of ButanediaMide, 2-hydroxy-, (2R)- may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

ButanediaMide, 2-hydroxy-, (2R)- can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the hydroxy and amide functional groups .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the amide group can produce an amine .

Mechanism of Action

The mechanism of action of ButanediaMide, 2-hydroxy-, (2R)- involves its interaction with specific molecular targets and pathways. The hydroxy and amide groups play a crucial role in its binding to enzymes and receptors, influencing their activity. The compound can act as an inhibitor or modulator of various biochemical pathways, depending on its structure and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ButanediaMide, 2-hydroxy-, (2R)- is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(2R)-2-hydroxybutanediamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O3/c5-3(8)1-2(7)4(6)9/h2,7H,1H2,(H2,5,8)(H2,6,9)/t2-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYNXTHOOAGYMOK-UWTATZPHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)N)O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C(=O)N)O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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